![molecular formula C12H16N2O B1450339 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate CAS No. 1609402-71-2](/img/structure/B1450339.png)
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate
Overview
Description
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is a heterocyclic compound with the molecular formula C12H14N2·H2O It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with suitable reagents to form the desired indole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as toluene or ethanol, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Pharmacological Research
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate has been investigated for its potential therapeutic effects. Notably:
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Biochemical Studies
The compound has been utilized in various biochemical assays:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which can provide insights into its role in metabolic disorders .
- Binding Affinity Tests : Investigations into its binding affinity to various receptors contribute to understanding its pharmacodynamics and potential side effects .
Disease Modeling
This compound is also significant in the development of disease models:
- Human Disease Models : The compound has been used to create models for studying diseases such as depression and anxiety disorders. These models help researchers understand the underlying mechanisms and test new treatments .
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds:
- Cytotoxicity Testing : The compound has undergone cytotoxicity assessments to evaluate its safety in vitro. Results indicate varying degrees of cytotoxic effects depending on the concentration used .
Case Study 1: Antidepressant Potential
A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in behavioral despair when administered at certain doses compared to control groups. This finding supports further exploration into its mechanisms of action and potential clinical applications.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. They observed a marked reduction in oxidative stress markers and improved cell viability under stress conditions. These findings highlight the compound's potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in alkaloid synthesis and studies on neurodegenerative diseases.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Studied for its physiological activity and potential therapeutic applications.
Uniqueness
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate (CAS Number: 1609402-71-2) is a heterocyclic compound with a molecular formula of C12H14N2·H2O. This compound belongs to a class of indole derivatives known for their diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
Purity | >95% |
IUPAC Name | This compound |
InChI Key | LNPSFIXQJIQFFY-UHFFFAOYSA-N |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of indole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines. Specifically:
- MCF-7 (breast cancer) : Exhibited significant cell cycle arrest and apoptosis induction.
- A549 (lung cancer) : Demonstrated reduced cell viability at concentrations as low as 0.34 μM.
- HeLa (cervical cancer) : Notable inhibition of cell proliferation was observed.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis by modulating key proteins such as Bcl-2 and Bax. Increased Bax levels and decreased Bcl-2 levels lead to enhanced apoptotic signaling pathways.
- Cell Cycle Arrest : Flow cytometric analysis has shown that treatment with this compound results in cell cycle arrest at the G2/M phase.
- Topoisomerase Inhibition : Similar to other indole derivatives, it may inhibit topoisomerase activity, which is critical for DNA replication and repair.
Case Study 1: MCF-7 Cell Line
In a study assessing the effects of various indole derivatives on MCF-7 cells, this compound was found to have an IC50 value of approximately 0.46 μM. This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.
Case Study 2: A549 Cell Line
Another investigation focused on the A549 lung cancer cell line reported that the compound exhibited significant cytotoxicity with an IC50 value of 0.32 μM. The study utilized MTT assays to quantify cell viability post-treatment.
Comparative Biological Activity
The following table summarizes the IC50 values for various indole derivatives against different cancer cell lines:
Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
This compound | 0.46 | 0.32 | Not reported |
Camptothecin | 0.08 | 0.06 | Not reported |
Combretastatin A-4 | 0.75 | 0.68 | Not reported |
Properties
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.H2O/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h2-4,13-14H,5-7H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSFIXQJIQFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCNC3.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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